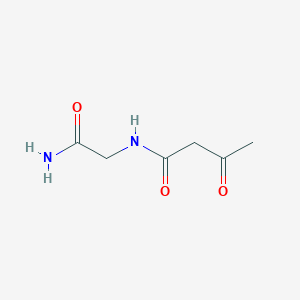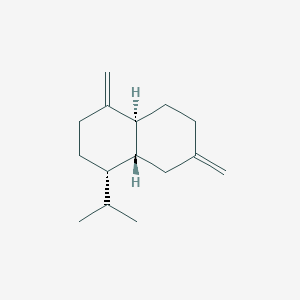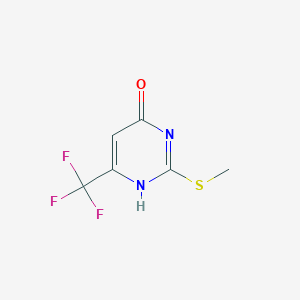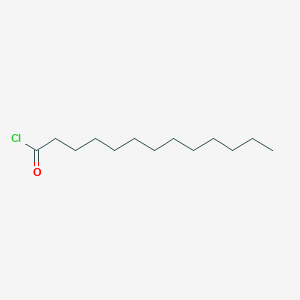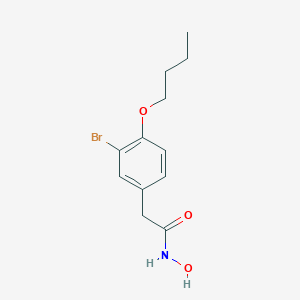
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-, also known as AHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. Urease is found in many bacteria and is a critical factor in the pathogenesis of urinary tract infections, kidney stones, and other diseases.
Mechanism Of Action
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- inhibits urease by forming a stable complex with the active site of the enzyme. The complex prevents the binding of urea to the enzyme, thereby inhibiting its activity. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a competitive inhibitor of urease, meaning that it competes with urea for binding to the enzyme.
Biochemical And Physiological Effects
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to have a variety of biochemical and physiological effects. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to reduce the production of ammonia in the urine, which is a critical factor in the formation of kidney stones. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been shown to reduce the growth of urease-producing bacteria in the urinary tract, thereby reducing the risk of urinary tract infections.
Advantages And Limitations For Lab Experiments
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has several advantages for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a potent inhibitor of urease, which makes it an excellent tool for studying the role of urease in disease pathogenesis. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has some limitations for lab experiments. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- is a synthetic compound, and its effects may not be representative of those of natural compounds. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- may also have off-target effects that could confound experimental results.
Future Directions
There are several future directions for research on Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)-. One area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based therapies for the treatment of urinary tract infections, kidney stones, and other diseases. Another area of research is the development of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)--based diagnostic tools for the detection of urease-producing bacteria. Additionally, further research is needed to understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- and to identify any potential off-target effects.
Synthesis Methods
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be synthesized by the reaction of 3-bromo-4-butoxyphenol with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds under mild conditions and yields Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- as a white crystalline solid. The purity of Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- can be improved by recrystallization from ethanol or ethyl acetate.
Scientific Research Applications
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been extensively studied for its potential therapeutic applications in the treatment of urinary tract infections, kidney stones, and other diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has been shown to be a potent inhibitor of urease, which is a critical factor in the pathogenesis of these diseases. Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- has also been investigated for its potential use as a diagnostic tool for the detection of urease-producing bacteria.
properties
CAS RN |
15560-64-2 |
|---|---|
Product Name |
Acetohydroxamic acid, 2-(3-bromo-4-butoxyphenyl)- |
Molecular Formula |
C12H16BrNO3 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Other CAS RN |
15560-64-2 |
synonyms |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




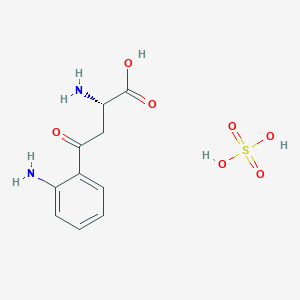
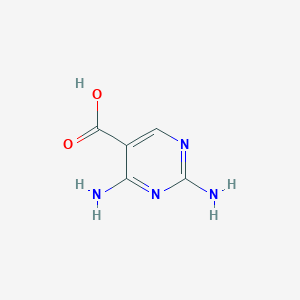
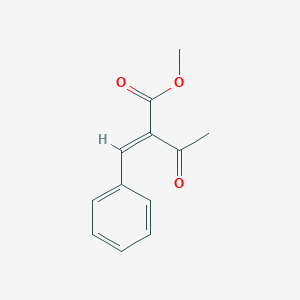
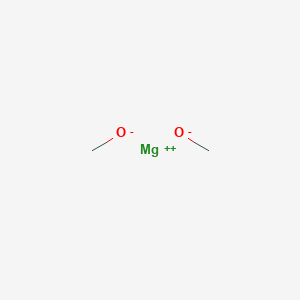
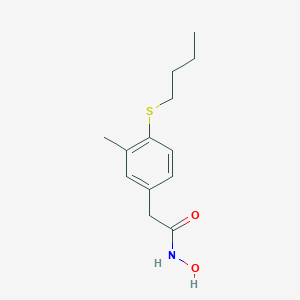
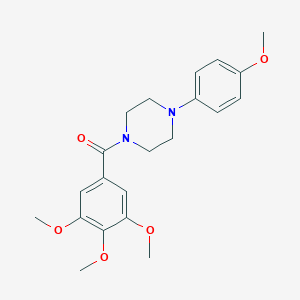
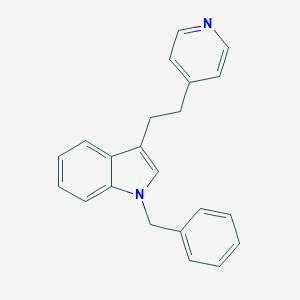
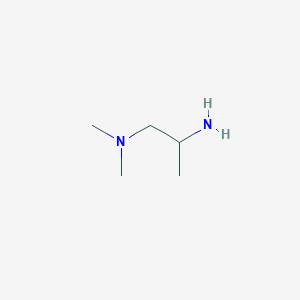
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
